molecular formula C15H11NO2S B12555949 6-(Benzyloxy)-1,3-benzothiazole-2-carbaldehyde CAS No. 185435-98-7

6-(Benzyloxy)-1,3-benzothiazole-2-carbaldehyde

Cat. No.: B12555949
CAS No.: 185435-98-7
M. Wt: 269.3 g/mol
InChI Key: RLHADCQAIOMHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-1,3-benzothiazole-2-carbaldehyde is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzyloxy group attached to the benzothiazole ring, along with an aldehyde functional group at the 2-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-1,3-benzothiazole-2-carbaldehyde typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with aldehydes or ketones.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Benzyl halides and nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 6-(Benzyloxy)-1,3-benzothiazole-2-carboxylic acid.

    Reduction: Formation of 6-(Benzyloxy)-1,3-benzothiazole-2-methanol.

    Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-1,3-benzothiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-1,3-benzothiazole-2-carbaldehyde involves its interaction with specific molecular targets. The benzyloxy group and the aldehyde functional group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)-1,3-benzothiazole: Lacks the aldehyde group, which may result in different reactivity and biological activity.

    2-(Benzyloxy)-1,3-benzothiazole: The position of the benzyloxy group is different, affecting its chemical properties.

    6-(Methoxy)-1,3-benzothiazole-2-carbaldehyde: The methoxy group replaces the benzyloxy group, potentially altering its reactivity and biological effects.

Uniqueness

6-(Benzyloxy)-1,3-benzothiazole-2-carbaldehyde is unique due to the presence of both the benzyloxy and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

185435-98-7

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

6-phenylmethoxy-1,3-benzothiazole-2-carbaldehyde

InChI

InChI=1S/C15H11NO2S/c17-9-15-16-13-7-6-12(8-14(13)19-15)18-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

RLHADCQAIOMHDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.